N-{3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Overview
Description
N-{3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole core, a thienyl group, and a tert-butylphenyl moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole core, followed by the introduction of the thienyl group and the tert-butylphenyl moiety. Key steps include:
Formation of Benzodioxole Core: This involves the cyclization of catechol derivatives with appropriate reagents.
Introduction of Thienyl Group: The thienyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Addition of tert-Butylphenyl Moiety: This step involves Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Final Coupling and Amidation: The final step includes coupling the intermediate with an appropriate amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
N-{3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif.
Functionalized Benzylic Compounds: Compounds with benzyl groups and various functional groups.
Uniqueness
N-{3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE stands out due to its unique combination of structural elements, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-13-19(14-5-8-16(9-6-14)24(2,3)4)20(21(25)27)23(31-13)26-22(28)15-7-10-17-18(11-15)30-12-29-17/h5-11H,12H2,1-4H3,(H2,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGJNTMCQYDBGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)N)C4=CC=C(C=C4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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